Ethyl 3-hydroxy-3-(3-thienyl)propanoate
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Overview
Description
Ethyl 3-hydroxy-3-(3-thienyl)propanoate is an organic compound that belongs to the class of esters It features a thienyl group, which is a sulfur-containing heterocycle, attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-3-(3-thienyl)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate. This reaction is regioselective, involving the ester group rather than the nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic processes. For instance, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate using short-chain dehydrogenase/reductase enzymes has been reported. This method provides high enantiomeric excess and is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(3-thienyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Ethyl 3-hydroxy-3-(3-thienyl)propanoate has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical drugs, such as antidepressants.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3-(3-thienyl)propanoate involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound undergoes stereoselective reduction by short-chain dehydrogenase/reductase enzymes. These enzymes facilitate the conversion of the compound into its desired enantiomeric form, which is crucial for its application in pharmaceuticals .
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-(3-thienyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-3-(2-thienyl)propanoate: This compound has a similar structure but with the thienyl group in a different position.
Ethyl 3-oxo-3-(2-thienyl)propanoate: This is a precursor in the synthesis of this compound and undergoes similar reactions.
Ethyl propanoate: A simpler ester that lacks the thienyl group, making it less complex and with different reactivity.
This compound stands out due to its unique thienyl group, which imparts distinct chemical properties and reactivity, making it valuable in various applications.
Biological Activity
Ethyl 3-hydroxy-3-(3-thienyl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its role as a chiral intermediate in the synthesis of various pharmaceuticals. Its biological activity has been studied in the context of drug development, particularly as a precursor for antidepressant medications.
Chemical Structure and Properties
This compound features a thienyl group attached to a propanoate backbone, which contributes to its unique chemical properties and biological activities. The compound can be synthesized through various methods, including stereoselective bioreduction processes that enhance its enantiomeric purity.
Synthesis Methods
The synthesis of this compound can be achieved via:
- Stereoselective Bioreduction : Utilizing enzymes like short-chain dehydrogenases from microbial sources to achieve high enantiomeric excess (>99%) in the reduction of prochiral ketones .
- Sonochemical Reactions : Employing ultrasonic waves to facilitate chemical reactions, resulting in high yields of hydroxyesters under optimized conditions .
Antidepressant Potential
This compound serves as a key intermediate in the synthesis of duloxetine, an antidepressant drug. The compound's ability to act as a chiral building block is crucial for the pharmacological efficacy of duloxetine, which is known for its serotonin and norepinephrine reuptake inhibition properties .
Acaricidal Activity
Recent studies have explored the acaricidal potential of analogs related to this compound. For instance, derivatives have shown promising activity against Psoroptes cuniculi, indicating that structural modifications can lead to enhanced biological effects .
Research Findings and Case Studies
-
Case Study on Stereoselective Reduction :
- Researchers utilized Chryseobacterium sp. CA49 to achieve the stereoselective reduction of ethyl 3-oxo-3-(2-thienyl)propanoate. This process yielded ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate with high enantiomeric purity, demonstrating the effectiveness of biocatalysis in producing pharmaceutical intermediates .
- Acaricidal Activity Evaluation :
Table 1: Synthesis Yields of Ethyl 3-Hydroxy-3-(Thienyl) Propanoate Derivatives
Synthesis Method | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Stereoselective Bioreduction | >99 | >99 |
Sonochemical Reformatsky Reaction | 94 | N/A |
Table 2: Biological Activity Summary
Compound | Activity Type | Target Organism | Efficacy |
---|---|---|---|
Ethyl 3-hydroxy-3-(2-thienyl)propanoate | Antidepressant precursor | Human (clinical use) | High |
Ethyl 3-hydroxy-3-(phenyl)propanoate | Acaricidal | Psoroptes cuniculi | Moderate |
Properties
Molecular Formula |
C9H12O3S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C9H12O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8,10H,2,5H2,1H3 |
InChI Key |
FHRGPSQBWFCLEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CSC=C1)O |
Origin of Product |
United States |
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